molecular formula C19H25N3O2S B11281341 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-propylacetamide

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-propylacetamide

Cat. No.: B11281341
M. Wt: 359.5 g/mol
InChI Key: XTORCGALASFRAQ-UHFFFAOYSA-N
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Description

2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PROPYLACETAMIDE is a complex organic compound featuring a pyrrolidine ring, an indole moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PROPYLACETAMIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Attachment of the Sulfanyl Group:

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PROPYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PROPYLACETAMIDE involves its interaction with specific molecular targets. The pyrrolidine and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Indole derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit diverse biological activities.

Uniqueness

2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PROPYLACETAMIDE is unique due to the combination of the pyrrolidine ring, indole moiety, and sulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C19H25N3O2S/c1-2-9-20-18(23)14-25-17-12-22(16-8-4-3-7-15(16)17)13-19(24)21-10-5-6-11-21/h3-4,7-8,12H,2,5-6,9-11,13-14H2,1H3,(H,20,23)

InChI Key

XTORCGALASFRAQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3

Origin of Product

United States

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